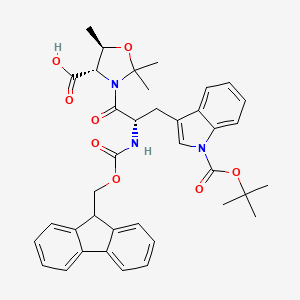

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” is a dipeptide . It consists of a threonine residue that has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .

Synthesis Analysis

This compound is used as a reactant in the synthesis of GUB06-046, a novel secretin/glucagon-like peptide 1 co-agonist . It is also used as a versatile tool for overcoming some intrinsic problems in the field of peptide chemistry .Molecular Structure Analysis

The molecular formula of “Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” is C₃₈H₄₁N₃O₈ . Its molecular weight is 667.76 g/mol .Chemical Reactions Analysis

The presence of pseudoprolines within a peptide sequence results in the disruption of β-sheet structures considered as a source of intermolecular aggregation during chain elongation .Physical And Chemical Properties Analysis

“Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” appears as a white to off-white powder . It should be stored at temperatures below -15°C .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH: is primarily used in SPPS , which is a method for the chemical synthesis of peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The Fmoc group protects the amino terminus during synthesis, and the Boc group protects the side chain of tryptophan, allowing for the specific incorporation of the amino acid into the peptide sequence .

Green Chemistry Applications

The synthesis of peptides using Fmoc chemistry is being adapted to align with green chemistry principles. Efforts are being made to reduce the environmental impact of peptide synthesis by using greener solvents and reducing waste. The compound plays a role in these greener synthetic routes, contributing to more sustainable practices in peptide synthesis .

Safety And Hazards

properties

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJOQSZEAUSDT-UBUDTRSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)